N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16339078
InChI: InChI=1S/C15H16N8O/c24-15(17-12-4-1-7-16-9-12)11-3-2-8-22(10-11)14-6-5-13-18-20-21-23(13)19-14/h1,4-7,9,11H,2-3,8,10H2,(H,17,24)
SMILES:
Molecular Formula: C15H16N8O
Molecular Weight: 324.34 g/mol

N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC16339078

Molecular Formula: C15H16N8O

Molecular Weight: 324.34 g/mol

* For research use only. Not for human or veterinary use.

N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide -

Specification

Molecular Formula C15H16N8O
Molecular Weight 324.34 g/mol
IUPAC Name N-pyridin-3-yl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C15H16N8O/c24-15(17-12-4-1-7-16-9-12)11-3-2-8-22(10-11)14-6-5-13-18-20-21-23(13)19-14/h1,4-7,9,11H,2-3,8,10H2,(H,17,24)
Standard InChI Key AMIIIHUBNCOWTG-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NC4=CN=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, N-pyridin-3-yl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide, reflects its three core components:

  • Piperidine ring: A six-membered saturated ring with one nitrogen atom, serving as a conformational scaffold.

  • Tetrazolo[1,5-b]pyridazine: A bicyclic system combining a pyridazine ring (two adjacent nitrogen atoms) fused with a tetrazole group (five-membered ring with four nitrogen atoms).

  • Pyridin-3-yl carboxamide: A pyridine derivative linked via a carboxamide bond to the piperidine ring.

The integration of these moieties enhances the compound’s ability to interact with biological targets, particularly enzymes and receptors associated with neurological and metabolic disorders.

Physicochemical Data

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₁₅H₁₆N₈O
Molecular Weight324.34 g/mol
Canonical SMILESC1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NC4=CN=CC=C4
PubChem CID71708896
Standard InChIKeyAMIIIHUBNCOWTG-UHFFFAOYSA-N

The molecular formula discrepancy noted in some sources (e.g., C₁₃H₁₄N₆O in descriptive text vs. C₁₅H₁₆N₈O in tables) likely stems from typographical errors, with the latter corroborated by PubChem.

Synthesis and Reaction Pathways

General Synthesis Strategy

The compound’s synthesis involves multi-step reactions, typically including:

  • Cyclization: Formation of the tetrazolo-pyridazine ring via high-pressure-assisted trifluoroacetic acid (TFA)-catalyzed reactions, as demonstrated in analogous pyrido-triazine syntheses .

  • Functional Group Transformations: Introduction of the piperidine-carboxamide group through nucleophilic acyl substitution or coupling reactions.

A representative pathway might involve:

  • Condensation of 1-amino-2-imino-pyridine derivatives with α-keto acids under TFA catalysis.

  • High-pressure conditions in a Q-tube reactor to enhance reaction efficiency and yield .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper orientation during tetrazole ring formation.

  • Purification: Separating stereoisomers arising from the piperidine ring’s conformational flexibility.

Recent advances in high-pressure synthesis (e.g., 94% yield for similar compounds at 130°C with TFA ) suggest scalable production is feasible.

Research Gaps and Future Directions

Priority Investigations

  • Target Identification: Screen against panels of enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs, ion channels).

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

  • Structural Optimization: Explore substituent effects on the pyridazine and piperidine rings to enhance potency and selectivity.

Technological Opportunities

  • Crystallographic Studies: Resolve the compound’s 3D structure via X-ray diffraction to guide rational drug design .

  • Computational Modeling: Use molecular docking to predict binding affinities for cancer-related targets like EGFR or BRAF.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator